N-(5-Methoxy-2-nitrophenyl)acetamide
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Overview
Description
N-(5-Methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide functional group. This compound is primarily used in research and development settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-nitrophenyl)acetamide typically involves the reaction of 5-methoxy-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-methoxy-2-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the acylation process. The mixture is heated to a specific temperature to promote the reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.
Major Products Formed
Reduction: 5-methoxy-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-methoxy-2-nitroaniline and acetic acid.
Scientific Research Applications
N-(5-Methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-nitrophenyl)acetamide: Similar structure but with different substitution patterns on the phenyl ring.
N-(4-Methoxy-2-nitrophenyl)acetamide: Another isomer with the methoxy and nitro groups in different positions.
N-(2-Methoxy-4-nitrophenyl)acetamide: Similar compound with different substitution patterns.
Uniqueness
N-(5-Methoxy-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy and nitro groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
N-(5-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(15-2)3-4-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYPTDVHSNMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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